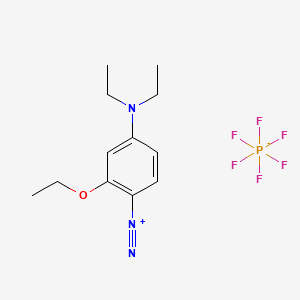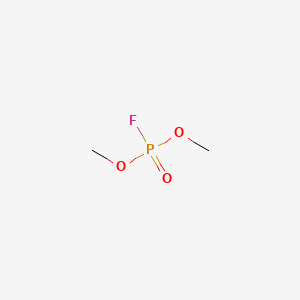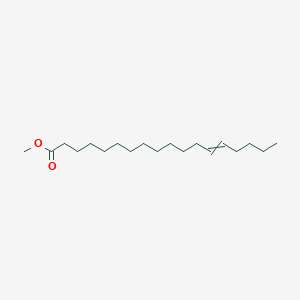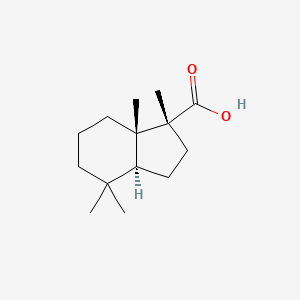![molecular formula C13H27ClN2O3 B13417010 ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride](/img/structure/B13417010.png)
ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an ester group, an amide linkage, and a hydrochloride salt. Its stereochemistry is defined by the (3R) and (2S) configurations, which play a crucial role in its biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride typically involves multiple steps, including esterification, amidation, and salt formation. The process begins with the esterification of a suitable carboxylic acid with ethanol under acidic conditions to form the ester. This is followed by the amidation reaction, where the ester reacts with an amine to form the amide linkage. The final step involves the formation of the hydrochloride salt by reacting the amide with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to enhance the efficiency of the synthesis process. Purification steps, including crystallization and chromatography, are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and primary amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted amides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Mécanisme D'action
The mechanism of action of ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The ester and amide groups facilitate its interaction with biological molecules, leading to various biochemical effects. The hydrochloride salt form enhances its solubility and stability, making it more effective in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]pentanoate
- Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]butanoate
Uniqueness
Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride is unique due to its specific stereochemistry and the presence of both ester and amide functional groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C13H27ClN2O3 |
|---|---|
Poids moléculaire |
294.82 g/mol |
Nom IUPAC |
ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride |
InChI |
InChI=1S/C13H26N2O3.ClH/c1-4-7-10(8-12(16)18-6-3)9-15-11(5-2)13(14)17;/h10-11,15H,4-9H2,1-3H3,(H2,14,17);1H/t10-,11+;/m1./s1 |
Clé InChI |
FMFFCPNGIRXYGA-DHXVBOOMSA-N |
SMILES isomérique |
CCC[C@H](CC(=O)OCC)CN[C@@H](CC)C(=O)N.Cl |
SMILES canonique |
CCCC(CC(=O)OCC)CNC(CC)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B13417006.png)
